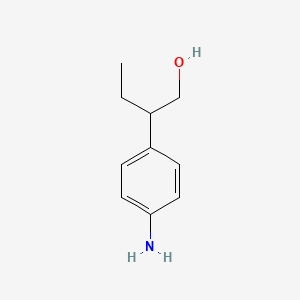
2-(4-Aminophenyl)butanol
Cat. No. B8367680
M. Wt: 165.23 g/mol
InChI Key: MMDHWPRRPCMTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04391818
Procedure details


A solution was prepared from 12.9 g of 2-(4-nitrophenyl)butanol and 250 ml of absolute ethanol, 0.65 g of 10% palladium on charcoal catalyst was added and the mixture was hydrogenated in a Parr apparatus at about 2.7 atmospheres for 2 hours. The catalyst was removed by filtration and the solvent was evaporated from the filtrate to leave a crude oil which was purified by kugelrohr distillation (115° C. at 0.2 mm pressure) to give 2-(4-aminophenyl)butanol as a clear-white liquid.
Name
2-(4-nitrophenyl)butanol
Quantity
12.9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:6][CH:5]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
2-(4-nitrophenyl)butanol
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(CO)CC
|
|
Name
|
|
|
Quantity
|
0.65 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a crude oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was purified by kugelrohr distillation (115° C. at 0.2 mm pressure)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
